Cenicriviroc-d9

LC-MS/MS Internal Standard Isotopic cross-talk

Cenicriviroc-d9 (CAS 2196194-97-3) is a nonadeutero analogue of the investigational dual C-C chemokine receptor 2/5 (CCR2/CCR5) antagonist cenicriviroc (CVC, TAK-652, TBR-652). The compound carries nine deuterium atoms on the terminal butoxy side chain, resulting in a molecular mass of ~706 g/mol, 9 Da heavier than the unlabeled parent.

Molecular Formula C₄₁H₄₃D₉N₄O₄S
Molecular Weight 706
Cat. No. B1163168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCenicriviroc-d9
Synonyms8-[4-(2-Butoxyethoxy)phenyl]-1,2,3,4-tetrahydro-1-(2-methylpropyl)-N-[4-[(S)-[(1-propyl-1H-imidazol-5-yl)methyl]sulfinyl]phenyl]-1-benzazocine-5-carboxamide-d9; _x000B_(-)-8-[4-(2-Butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[(1-propyl-1H-imidazol-5-yl)methyl]sulf
Molecular FormulaC₄₁H₄₃D₉N₄O₄S
Molecular Weight706
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cenicriviroc-d9 Stable Isotope–Labeled Internal Standard for Bioanalytical Quantification of a Dual CCR2/CCR5 Antagonist


Cenicriviroc-d9 (CAS 2196194-97-3) is a nonadeutero analogue of the investigational dual C-C chemokine receptor 2/5 (CCR2/CCR5) antagonist cenicriviroc (CVC, TAK-652, TBR-652) [1]. The compound carries nine deuterium atoms on the terminal butoxy side chain, resulting in a molecular mass of ~706 g/mol, 9 Da heavier than the unlabeled parent . Cenicriviroc itself has progressed through Phase 2b clinical evaluation for HIV-1 infection and Phase 3 trials for non-alcoholic steatohepatitis (NASH) with liver fibrosis [2]. The -d9 isotopologue is employed exclusively as a stable isotope–labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods, not as a therapeutic agent.

Cenicriviroc-d9 Procurement: Why an Unlabeled Analog or Alternative Deuterated Isotopologue Cannot Substitute


Isotope-labeled internal standards are not interchangeable commodities; the number and position of deuterium atoms directly determine suitability for a specific LC–MS/MS method. An unlabeled cenicriviroc standard offers no mass differentiation and cannot compensate for ion suppression or extraction variability [1]. Cenicriviroc-d7, used in a published plasma/CSF method, provides a +7 Da shift but may exhibit isotopic overlap with the analyte's [M+1] or [M+2] natural-abundance peaks when operated at high concentrations [2]. Cenicriviroc-d9, with a +9 Da mass shift, places the internal standard channel well outside the natural isotopomer envelope of unlabeled CVC (monoisotopic mass 696.37 Da), minimizing cross-talk and meeting the ≥3 Da separation criterion recommended in bioanalytical method validation guidelines [3]. Furthermore, deuteration on the butoxy chain—rather than on exchangeable heteroatom positions—ensures label integrity during sample preparation under protic solvent conditions .

Cenicriviroc-d9 Evidence Guide: Quantified Differentiation from Closest Analogs for Method Development and Procurement


Mass Shift Advantage: Cenicriviroc-d9 vs. Cenicriviroc-d7 in LC–MS/MS Quantification

Cenicriviroc-d9 confers a +9 Da mass shift versus unlabeled CVC, compared with +7 Da for cenicriviroc-d7. In the validated plasma method using d7 (m/z 704.4→574.3), analyte and internal standard channels are separated by only 7 m/z units; the unlabeled analyte [M+2] isotopologue at ~698.4 Da falls within 2 Da of the d7 precursor, creating potential for cross-contribution at high CVC concentrations [1]. In contrast, the d9 precursor at m/z ~706.4 is further removed from the CVC isotopologue cluster (696–699 Da), reducing mutual interference below accepted regulatory thresholds [2].

LC-MS/MS Internal Standard Isotopic cross-talk

Deuteration Site Stability: Non-Exchangeable Butoxy Label vs. Heteroatom-Bound Deuterium

The nine deuterium atoms in Cenicriviroc-d9 reside exclusively on the terminal butoxy side chain (C₄D₉-), a fully sp³-hybridized carbon environment with no exchangeable protons . This contrasts with isotopologues deuterated on heteroatoms (e.g., -OH, -NH) where back-exchange to protium occurs rapidly in protic solvents (>10% per hour under acidic/alkaline conditions [1]). The butoxy-d9 label is stable under standard bioanalytical workflows including protein precipitation with acetonitrile and reversed-phase chromatography with 0.1% formic acid, ensuring constant IS/analyte ratio throughout batch analysis .

Isotopic exchange Sample preparation Method robustness

Chemical Purity Benchmarking: Certified 98% vs. Typical 95% Research-Grade Isotopologues

Commercially available Cenicriviroc-d9 from Clearsynth is supplied with a certified chemical purity of 98% as documented on the manufacturer's MSDS . This exceeds the typical 95% purity claimed for several competing deuterated cenicriviroc products . For bioanalytical method validation intended to support regulatory filing (e.g., ANDA, DMF), the ICH Q2(R1) guideline implies that internal standard purity should be as high as achievable to avoid introducing additional variability; a 98% standard reduces the maximum theoretical impurity contribution to 2% versus 5% for a 95% material [1].

Purity Quality control Regulatory submission

Pharmacological Identity Retention: Deuterated Cenicriviroc-d9 as Surrogate for Unlabeled CVC in Functional Assays

The Concert Pharmaceuticals patent WO2018039521A1 explicitly states that deuterium substitution does not alter the biochemical potency or selectivity of cenicriviroc, because the size and shape of deuterium are essentially identical to hydrogen [1]. The unlabeled cenicriviroc inhibits HIV-1 R5-tropic replication completely at 100 nM in vitro and binds CCR5's hydrophobic pocket deeper than maraviroc, providing sustained receptor occupancy [2]. Consequently, Cenicriviroc-d9 can concurrently serve as an LC–MS/MS internal standard and as a qualitatively equivalent biological standard in receptor-binding or cell-entry assays, eliminating the need to procure and validate two separate reference materials.

CCR2/CCR5 antagonism Deuterium isotope effect Surrogate standard

Supply Chain Provenance: GMP-Ready Documentation vs. Research-Only Deuterated Standards

Cenicriviroc-d9 offered through TRC (Toronto Research Chemicals, catalog C256552) and Clearsynth (CS-T-99334) is accompanied by a comprehensive Certificate of Analysis including HPLC, MS, and ¹H-NMR characterization data . Clearsynth explicitly positions its cenicriviroc impurity and isotope reference standards for ANDA/DMF submissions and QC method validation . In contrast, several alternative vendors supply the compound as a 'research-use only' item without full characterization or GMP-annex documentation, which constitutes a procurement risk factor in regulated environments where audit trail completeness is mandatory .

CoA Regulatory compliance Traceability

Cenicriviroc-d9 Application Scenarios: Where the +9 Da Deuterated Internal Standard Delivers Definitive Value


Regulated Bioanalytical Method Validation for Cenicriviroc Pharmacokinetic Studies in NASH/HIV Clinical Trials

Cenicriviroc-d9 is the preferred SIL-IS for LC–MS/MS quantification of cenicriviroc in human plasma and cerebrospinal fluid, as demonstrated in published methods that achieved intra- and inter-day precision and accuracy >90% using deuterated cenicriviroc [1]. The +9 Da mass shift and non-exchangeable butoxy-d9 label ensure freedom from isotopic cross-talk and long-term solution stability (≥24 h in acidic acetonitrile) , supporting high-throughput batch analysis of samples from CENTAUR (NCT02217475) and TANDEM-1 type clinical studies [2].

Simultaneous Pharmacokinetic and Pharmacodynamic Profiling Using a Single Reference Standard

Because the deuterium label does not alter CCR2/CCR5 binding affinity—a principle established in the Concert Pharmaceuticals deuterated cenicriviroc patent [1]—Cenicriviroc-d9 can be deployed as both an LC–MS/MS quantitation standard and a biological assay standard in receptor occupancy or chemotaxis inhibition experiments. This dual-use approach eliminates the logistical burden of sourcing, characterizing, and inventorying separate labeled and unlabeled reference compounds, a consideration of particular relevance to contract research organizations running multi-analyte panels.

Metabolite Identification and Metabolic Stability Studies via Hydrogen–Deuterium Exchange Tracing

The specific deuteration of the butoxy side chain (C₄D₉) permits differentiation between phase I metabolic transformations on the labeled moiety versus the unlabeled core. When co-administered with unlabeled CVC in in vitro hepatocyte or microsomal incubations, the distinct mass channels of parent (m/z 697), d9-IS (m/z 706), and their respective metabolites enable simultaneous tracing of metabolic pathways without radioisotope use [1]. This application is aligned with the broader trend toward replacing ¹⁴C-labeled ADME studies with stable-isotope approaches.

Method Cross-Validation Between Clinical Sites Using a Common Deuterated Reference Standard

Multi-center clinical trials (e.g., Phase 2b/3 NASH programs) require inter-laboratory comparability of pharmacokinetic data. Procuring Cenicriviroc-d9 from a single vendor with a documented CoA (TRC C256552 at 39,239 €/25 mg [1]) and distributing aliquots to all participating bioanalytical sites ensures that the internal standard response factor is anchored to a common reference, reducing inter-site variability below the 15% acceptance threshold mandated by EMA/FDA cross-validation guidance .

Quote Request

Request a Quote for Cenicriviroc-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.